

Application Notes and Protocols for Live-Cell Imaging of PSD-95 Dynamics

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These application notes provide a comprehensive overview and detailed protocols for imaging the dynamics of Postsynaptic Density-95 (PSD-95), a critical scaffolding protein in excitatory synapses. Understanding PSD-95 dynamics is crucial for research in synaptic plasticity, learning, memory, and various neurological disorders.

Introduction

Postsynaptic density-95 (PSD-95) is a cornerstone of the postsynaptic density (PSD), a complex protein network at the excitatory synapse. It plays a pivotal role in anchoring and organizing neurotransmitter receptors, adhesion molecules, and signaling proteins, thereby regulating synaptic strength and plasticity.[1] Live-cell imaging techniques have become indispensable for studying the dynamic nature of PSD-95, providing insights into its turnover, clustering, and response to neuronal activity.[2] Overexpression of fluorescently tagged PSD-95 can, however, lead to artifacts such as increased spine size and altered synaptic plasticity. [3][4] Therefore, methods for imaging endogenously labeled PSD-95 are highly valuable.[5][6]

Key Concepts in PSD-95 Dynamics

 Turnover and Stability: PSD-95 is a stable protein but exhibits dynamic exchange between synaptic and extrasynaptic pools.[7] Its levels at the synapse can be regulated by neuronal activity.[5][6]



- Nanoscale Organization: Super-resolution microscopy has revealed that PSD-95 forms nanoclusters within the PSD.[8][9][10] These nanodomains are crucial for the precise organization of synaptic components.
- Role in Synaptic Plasticity: PSD-95 is instrumental in processes like long-term potentiation (LTP), a cellular correlate of learning and memory. It helps stabilize synaptic contacts, particularly in developing neurons.[11][12]
- Diffuse Population: A significant portion of PSD-95 exists outside of synaptic junctions as a diffuse population of supercomplexes, which may serve as a readily available pool for synaptic incorporation.[8][13]

Quantitative Data Summary

The following tables summarize key quantitative data on PSD-95 dynamics from various studies, providing a comparative overview for experimental design and data interpretation.



Parameter	Value	Experimental System	Microscopy Technique	Reference
PSD-95 Turnover (Median Retention Time)				
Postnatal Day 10-21	~22–63 min	Mouse barrel cortex in vivo	Two-photon photoactivation	[7]
Postnatal Day 70	~100 min	Mouse barrel cortex in vivo	Two-photon photoactivation	[7]
PSD-95 Nanocluster/Nan odomain Size				
Diameter	~150 nm	Mouse brain tissue and cultured cells	Super-resolution microscopy	[9]
Principal Axes (Median)	78.1 nm (sptPALM), 62.8 nm (uPAINT)	Hippocampal neurons	sptPALM, uPAINT	[10]
PSD-95 Molecular Organization				
Inter-molecule separation (dimers)	39 ± 2 nm (72%) and 94 ± 27 nm (28%)	Mouse brain	3D Super- resolution microscopy	[8][13]
Localizations per cluster (3D)	~25	Mouse brain	3D Super- resolution microscopy	[8]
PSD-95 and Synaptic Stability				
New spines acquiring PSD-	Minority	Mouse neocortex in vivo	In utero electroporation	[14]



95			and in vivo imaging	
Survival of new spines without PSD-95	Rarely > 1 day	Mouse neocortex in vivo	In utero electroporation and in vivo imaging	[14]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endogenous PSD-95 using ENABLED

This protocol is based on the Endogenous Labeling via Exon Duplication (ENABLED) strategy to fluorescently tag endogenous PSD-95, avoiding overexpression artifacts.[5][6]

- 1. Generation of PSD-95-ENABLED Mice:
- Utilize a conditional mouse genetic strategy to insert a fluorescent protein (e.g., mVenus) into the endogenous PSD-95 locus.[5][6] This typically involves homologous recombination in embryonic stem cells.
- 2. Sparse Labeling for High-Contrast Imaging:
- To visualize individual neurons with high contrast, cross the PSD-95-ENABLED mice with a Cre driver line that expresses Cre recombinase in a sparse subset of neurons.[5][6]
- Alternatively, inject a low titer of adeno-associated virus (AAV) expressing Cre into the brain region of interest.[5]
- 3. Acute Brain Slice Preparation:
- Anesthetize an adult PSD-95-ENABLED/Cre mouse (e.g., ~P60).
- Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold ACSF.
- Allow slices to recover in ACSF at 34°C for 30 minutes, then at room temperature for at least 1 hour before imaging.



4. Two-Photon Live Imaging:

- Transfer a brain slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF.
- Locate sparsely labeled neurons expressing both the fluorescently tagged PSD-95 (e.g., mVenus) and a cytosolic marker (e.g., tdTomato from a Cre reporter line).[5]
- Acquire z-stacks of dendritic segments to visualize PSD-95 puncta within dendritic spines.
- For dynamic studies, perform time-lapse imaging at appropriate intervals to monitor changes in PSD-95 fluorescence intensity, cluster size, or localization.

5. Image Analysis:

- Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to quantify PSD-95 dynamics.
- Identify and track individual PSD-95 puncta over time.
- Measure parameters such as puncta fluorescence intensity, volume, and density.

Protocol 2: Super-Resolution Imaging of PSD-95 Nanostructure

This protocol outlines a general workflow for super-resolution imaging of PSD-95, adaptable for techniques like STED, PALM, or dSTORM.[10][15]

- 1. Labeling PSD-95 for Super-Resolution Microscopy:
- Endogenous Labeling: Use a knock-in mouse line expressing PSD-95 fused to a suitable tag
 for super-resolution, such as a HaloTag for STED imaging with a fluorescent ligand like SiRHalo, or a photoactivatable fluorescent protein like mEos2 for PALM.[8][15]
- Immunofluorescence (for fixed samples):
- Fix cultured neurons or brain sections with 4% paraformaldehyde.
- Permeabilize with 0.1% Triton X-100.
- Block with a suitable blocking solution (e.g., 2% BSA in PBS).
- Incubate with a primary antibody against PSD-95.
- Incubate with a secondary antibody conjugated to a fluorophore suitable for the chosen super-resolution technique (e.g., Alexa Fluor 647 for dSTORM).[16]
- 2. Sample Preparation and Mounting:

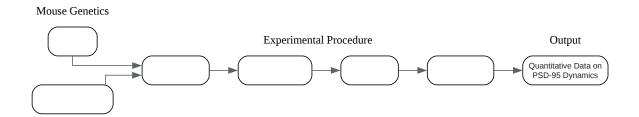


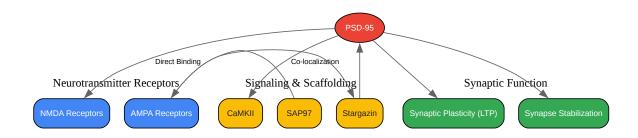
- For live-cell STED imaging, inject the fluorescent HaloTag ligand (e.g., SiR-Halo) into the brain region of interest.[15]
- For fixed samples, mount the coverslips with an appropriate imaging medium.
- 3. Super-Resolution Microscopy:
- Use a microscope system configured for the chosen super-resolution technique (e.g., STED, PALM, dSTORM).
- Acquire images of dendritic regions containing PSD-95 clusters. For STED, use appropriate
 excitation and depletion lasers. For PALM/dSTORM, use lasers to photoactivate/photoswitch
 and excite single molecules over thousands of frames.
- 4. Data Analysis and Nanodomain Quantification:
- For PALM/dSTORM, process the raw image series to localize single molecules with high precision.
- Use cluster analysis algorithms to identify and segment PSD-95 nanodomains from the localization data.[10]
- Quantify parameters such as the number of localizations per cluster, cluster area, and shape.[8][10]

Signaling Pathways and Workflows

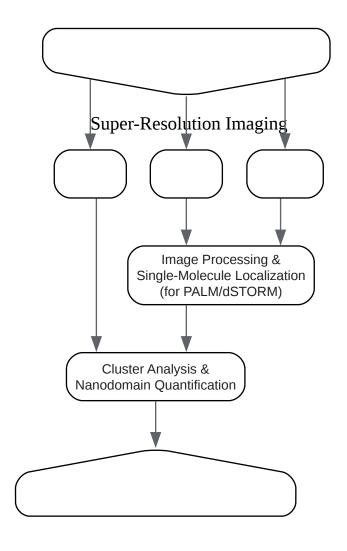
The following diagrams illustrate key experimental workflows and signaling concepts related to PSD-95 dynamics.











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Methodological & Application





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